
In Vitro Antiviral Activity of Interleukin-27: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antiviral agent 27

Cat. No.: B15140283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Interleukin-27 (IL-27), a pleiotropic cytokine belonging to the IL-12 family, has emerged as a

significant modulator of immune responses with potent in vitro antiviral activities against a

broad spectrum of viruses. This technical guide provides an in-depth overview of the in vitro

antiviral properties of IL-27, focusing on its efficacy against key human pathogens such as

Human Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Hepatitis B Virus (HBV).

This document details the experimental methodologies used to quantify its antiviral effects,

presents available quantitative data in a structured format, and elucidates the key signaling

pathways involved in its mechanism of action.

Introduction
Interleukin-27 is a heterodimeric cytokine composed of two subunits, Epstein-Barr virus-

induced gene 3 (EBI3) and IL-27p28.[1] Primarily produced by antigen-presenting cells, IL-27

signals through a receptor complex consisting of IL-27Rα (also known as WSX-1) and gp130,

activating the JAK-STAT signaling pathway.[1] While initially characterized for its role in T-cell

differentiation, a growing body of evidence highlights its direct and indirect antiviral functions.

IL-27 has been shown to inhibit the replication of a wide range of viruses, including HIV,

influenza viruses, and hepatitis viruses, making it a person of interest for the development of

novel antiviral therapeutics.[1] This guide serves as a comprehensive resource for researchers

investigating the antiviral potential of IL-27.
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Quantitative In Vitro Antiviral Activity of Interleukin-
27
The antiviral efficacy of IL-27 has been quantified against several viruses using various in vitro

cell culture models. The following tables summarize the available data on the dose-dependent

inhibition of viral replication by IL-27.

Table 1: In Vitro Antiviral Activity of IL-27 against HIV-1

Cell Type Virus Strain
IL-27
Concentration

% Inhibition of
Viral
Replication

Reference

Monocyte-

derived

Macrophages

(MDMs)

HIV-1AD8 30 ng/mL 60.9% [2]

Monocyte-

derived

Macrophages

(MDMs)

HIV-1AD8 100 ng/mL 79.0% [2]

Monocyte-

derived

Macrophages

(MDMs)

HIV-1BAL Not specified Strong inhibition

Table 2: In Vitro Antiviral Activity of IL-27 against Other Viruses
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Virus Cell Line Key Findings Reference

Influenza A Virus

(Pandemic H1N1)

THP-1-derived

macrophages

Dose-dependent

inhibition of viral

infection.

Not specified in

abstracts

Hepatitis B Virus

(HBV)
HepG2.2.15

IL-27 is induced by

HBV infection,

suggesting a role in

the host response.

Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in vitro

antiviral activity of IL-27.

Cell Culture and Macrophage Differentiation
Monocyte-derived macrophages (MDMs) are a primary cell type used to study the anti-HIV

activity of IL-27.

Isolation of Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from whole

blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from

PBMCs by positive selection using anti-CD14 magnetic beads.

Differentiation of Macrophages:

M-CSF-differentiated Macrophages (M-Mac): Monocytes are cultured in RPMI 1640

medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-

streptomycin, and macrophage colony-stimulating factor (M-CSF).

IL-27-differentiated Macrophages (I-Mac): Monocytes are cultured under the same

conditions as M-Macs with the addition of recombinant human IL-27 (typically 50 ng/mL)

for the entire differentiation period (usually 7 days).

In Vitro Antiviral Assays
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This assay quantifies the amount of HIV-1 p24 capsid protein in culture supernatants, which is

a direct measure of viral replication.

Principle: A sandwich ELISA format is used where a capture antibody specific for p24 is

coated onto a 96-well plate. The sample containing p24 is added, followed by a biotinylated

detection antibody. Streptavidin-horseradish peroxidase (HRP) and a substrate are then

used to generate a colorimetric signal that is proportional to the amount of p24.

Protocol:

Coat a 96-well plate with a monoclonal anti-HIV-1 p24 antibody overnight at 4°C.

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room

temperature.

Add cell culture supernatants (appropriately diluted) and p24 standards to the wells and

incubate for 2 hours at 37°C.

Wash the plate.

Add a biotinylated polyclonal anti-HIV-1 p24 antibody and incubate for 1 hour at 37°C.

Wash the plate.

Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

Wash the plate.

Add TMB substrate and incubate in the dark until color develops.

Stop the reaction with a stop solution (e.g., 2N H2SO4).

Read the absorbance at 450 nm using a microplate reader.

Calculate the p24 concentration in the samples by interpolating from the standard curve.
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This assay is the gold standard for quantifying the infectivity of many viruses and the

neutralizing activity of antiviral compounds.

Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus

in the presence or absence of the antiviral agent. The cells are then overlaid with a semi-

solid medium that restricts the spread of progeny virus, leading to the formation of localized

areas of infected cells called plaques. The number of plaques is then counted, and the

percentage of plaque reduction in the presence of the antiviral agent is calculated.

Protocol:

Seed a suitable cell line (e.g., MDCK for influenza virus) in 6-well or 12-well plates to form

a confluent monolayer.

Prepare serial dilutions of IL-27 in a serum-free medium.

Mix the IL-27 dilutions with a constant amount of virus (e.g., 100 plaque-forming units,

PFU) and incubate for 1 hour at 37°C to allow for neutralization.

Wash the cell monolayers with PBS and infect with the virus/IL-27 mixture for 1 hour at

37°C.

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., MEM

containing 0.7% agarose) with or without IL-27.

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a staining

solution (e.g., 0.1% crystal violet).

Count the number of plaques in each well.

Calculate the percentage of plaque reduction as follows: [1 - (Number of plaques in

treated wells / Number of plaques in untreated wells)] x 100.

This method is used to quantify the amount of viral nucleic acid (RNA or DNA) in infected cells

or culture supernatants.
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Principle: Viral RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA

is then amplified in a real-time PCR machine using virus-specific primers and a fluorescent

probe. The amount of fluorescence detected is proportional to the amount of amplified viral

DNA, allowing for the quantification of the initial amount of viral RNA.

Protocol:

RNA Extraction: Isolate total RNA from infected cells or culture supernatants using a

commercial RNA extraction kit.

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse

transcriptase enzyme and random primers or gene-specific primers.

Real-Time PCR:

Prepare a reaction mixture containing the cDNA, virus-specific forward and reverse

primers, a fluorescent probe (e.g., TaqMan probe), and a real-time PCR master mix.

Perform the real-time PCR using a thermal cycler with the appropriate cycling conditions

(denaturation, annealing, and extension temperatures and times).

A standard curve is generated using serial dilutions of a plasmid containing the target

viral sequence to quantify the viral copy number in the samples.

Primer and probe sequences are specific to the virus being studied and should be

obtained from published literature.

Signaling Pathways and Mechanism of Action
The antiviral effects of IL-27 are primarily mediated through the Janus kinase/signal transducer

and activator of transcription (JAK-STAT) signaling pathway.

The JAK-STAT Signaling Pathway
Upon binding of IL-27 to its receptor complex (IL-27Rα and gp130), the associated Janus

kinases, JAK1 and TYK2, are activated through trans-phosphorylation. These activated JAKs

then phosphorylate specific tyrosine residues on the intracellular domain of the receptor. These

phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of
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Transcription (STAT) proteins, primarily STAT1 and STAT3. Once recruited to the receptor,

STAT1 and STAT3 are themselves phosphorylated by the JAKs. Phosphorylated STATs form

homodimers or heterodimers, translocate to the nucleus, and bind to specific DNA sequences

in the promoter regions of target genes, thereby inducing the transcription of various antiviral

genes, also known as interferon-stimulated genes (ISGs).
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Caption: IL-27 mediated JAK-STAT signaling pathway leading to an antiviral state.
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Experimental Workflow for Studying IL-27 Signaling
A typical workflow to investigate the signaling pathways activated by IL-27 involves treating

cells with IL-27 and then analyzing the phosphorylation of key signaling proteins and the

expression of downstream target genes.

Workflow for IL-27 Signaling Analysis

Start:
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Caption: Experimental workflow for analyzing IL-27-induced signaling pathways.
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Conclusion
Interleukin-27 demonstrates significant in vitro antiviral activity against a variety of clinically

relevant viruses. Its ability to induce a robust antiviral state, primarily through the JAK-STAT

signaling pathway, highlights its potential as a novel therapeutic agent. This technical guide

provides a foundational understanding of the methods used to evaluate the antiviral efficacy of

IL-27 and the underlying molecular mechanisms. Further research is warranted to fully

elucidate the therapeutic potential of IL-27 and to translate these promising in vitro findings into

effective clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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